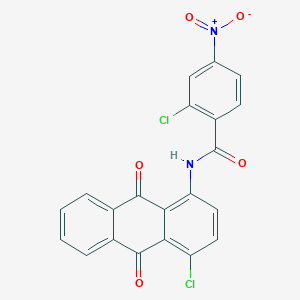
2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-nitrobenzamide, also known as CNDAB, is a synthetic compound that has been widely used in scientific research. CNDAB belongs to the class of anthracene derivatives and has been found to have potential applications in various fields such as cancer research, drug development, and molecular biology.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-nitrobenzamide is not fully understood. However, it has been suggested that 2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-nitrobenzamide may inhibit the activity of certain enzymes involved in cancer cell proliferation and survival. 2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-nitrobenzamide may also induce oxidative stress and DNA damage in cancer cells, leading to their death.
Biochemical and Physiological Effects:
2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-nitrobenzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis, the process of blood vessel formation. 2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-nitrobenzamide has also been found to modulate the expression of various genes involved in cancer development and progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-nitrobenzamide has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in large quantities. It has potent anti-cancer activity, making it an attractive candidate for cancer research. However, 2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-nitrobenzamide also has some limitations. It is a relatively new compound, and its long-term effects on human health are not yet fully understood. It may also have off-target effects, which could limit its use as a research tool.
Direcciones Futuras
There are several future directions for research on 2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-nitrobenzamide. One area of research could be to investigate the mechanism of action of 2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-nitrobenzamide in more detail. Another area of research could be to explore the potential use of 2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-nitrobenzamide in combination with other anti-cancer agents to enhance its efficacy. Additionally, further studies could be conducted to investigate the potential use of 2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-nitrobenzamide in other fields such as drug development and molecular biology.
Métodos De Síntesis
2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-nitrobenzamide can be synthesized through a multi-step process involving the reaction of 2-chloro-4-nitrobenzoic acid with 9,10-anthraquinone in the presence of thionyl chloride. The resulting compound is then subjected to a series of reactions involving the use of various reagents and solvents to yield the final product.
Aplicaciones Científicas De Investigación
2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-nitrobenzamide has been extensively studied for its potential applications in cancer research. It has been found to have potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-nitrobenzamide has also been shown to induce apoptosis, a programmed cell death process, in cancer cells.
Propiedades
IUPAC Name |
2-chloro-N-(4-chloro-9,10-dioxoanthracen-1-yl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H10Cl2N2O5/c22-14-7-8-16(24-21(28)13-6-5-10(25(29)30)9-15(13)23)18-17(14)19(26)11-3-1-2-4-12(11)20(18)27/h1-9H,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJOAYSJWROKDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)Cl)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H10Cl2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

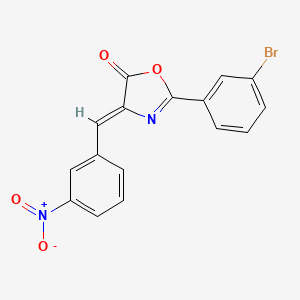
![4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5119300.png)

![4-allyl-1-[4-(2-chloro-4-methylphenoxy)butoxy]-2-methoxybenzene](/img/structure/B5119307.png)
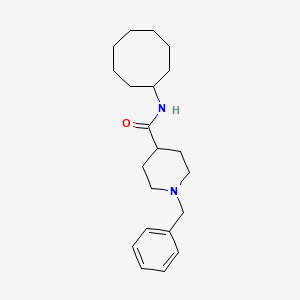
![2-ethyl-3,7-diphenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5119318.png)
![3-chloro-7-(4-morpholinyl)-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B5119320.png)
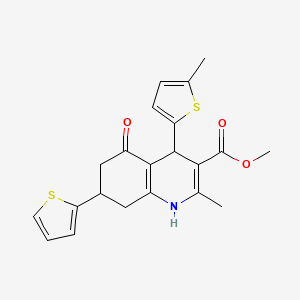
![4'-[3-(dibenzylamino)-2-hydroxypropoxy]-4-biphenylcarbonitrile](/img/structure/B5119342.png)

![5-[3-(3-nitrophenyl)-2-propen-1-ylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5119369.png)
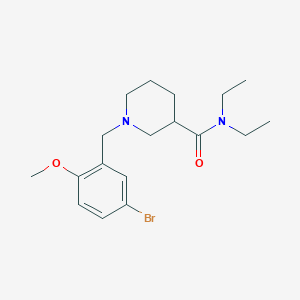
![4-chloro-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)-N-(2-phenylethyl)benzamide hydrochloride](/img/structure/B5119392.png)
![3-bromo-4-ethoxy-N-{[(5-hydroxy-1-naphthyl)amino]carbonothioyl}benzamide](/img/structure/B5119399.png)